Phleomycin

Description

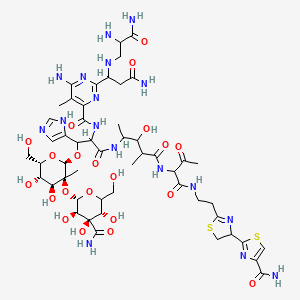

Structure

2D Structure

Properties

CAS No. |

1422270-80-1 |

|---|---|

Molecular Formula |

C51H75N17O21S2 |

Molecular Weight |

1326.4 g/mol |

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1 |

InChI Key |

QRBLKGHRWFGINE-UGWAGOLRSA-N |

Isomeric SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@@]([C@H]([C@@H]([C@@H](O3)CO)O)O)(C)O[C@H]4[C@@H]([C@]([C@H](C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of the Phleomycin Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core aspects of the discovery of the phleomycin family of antibiotics, a group of glycopeptide antibiotics with significant applications in molecular biology and potential as antimicrobial agents. This document provides a comprehensive overview of their initial isolation, structural elucidation, mechanism of action, and antimicrobial activity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes through diagrams.

Introduction

The this compound family of antibiotics belongs to the larger bleomycin group of glycopeptide antibiotics. These compounds are produced by actinomycetes, most notably Streptomyces verticillus.[1][2][3] First reported in 1956 by Maeda et al., phleomycins garnered interest for their potent antimicrobial and antitumor properties. Structurally related to bleomycins, they function by binding to and causing the cleavage of DNA.[4] This unique mechanism of action has led to their widespread use as selection agents in molecular biology, particularly the formulation known as Zeocin, which is primarily composed of this compound D1.[5] This guide will explore the foundational research that led to the discovery and characterization of this important class of antibiotics.

Discovery and Isolation

The initial discovery of this compound was the result of a systematic screening of soil microorganisms for antibiotic-producing capabilities, a common practice in the golden age of antibiotic discovery.

Producing Organism

This compound is produced by the fermentation of Streptomyces verticillus.[1][2][3] Various strains of this bacterium have been utilized for the production of phleomycins and related bleomycin-type antibiotics.

Experimental Protocols

Fermentation:

A detailed protocol for the fermentation of Streptomyces verticillus to produce this compound is outlined below.

-

Inoculum Preparation: A pure culture of Streptomyces verticillus is grown on a suitable agar slant to generate a dense spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a seed flask containing a nutrient-rich broth. The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.

-

Production Medium: The production medium for this compound fermentation typically contains a carbon source, a nitrogen source, and essential mineral salts. A common composition includes:

-

Carbon Source: Glucose, starch, or glycerol.

-

Nitrogen Source: Soybean meal, peptone, or yeast extract.

-

Mineral Salts: NaCl, K2HPO4, MgSO4·7H2O, and trace elements.

-

-

Fermentation Conditions: The production fermentation is carried out in large-scale fermenters under controlled conditions:

-

Temperature: 28-30°C

-

pH: Maintained around 7.0-7.4.

-

Aeration: Sterile air is sparged through the fermenter to maintain dissolved oxygen levels.

-

Agitation: Continuous agitation ensures proper mixing and oxygen transfer.

-

-

Duration: The fermentation is typically run for 5-7 days, with antibiotic production monitored periodically.

Isolation and Purification:

Following fermentation, the this compound is extracted from the culture broth and purified using a multi-step process.

-

Broth Filtration: The fermentation broth is filtered to remove the mycelia of Streptomyces verticillus.

-

Cation Exchange Chromatography: The filtered broth is passed through a cation exchange resin column. This compound, being a basic compound, binds to the resin.

-

Elution: The bound this compound is eluted from the column using a salt gradient (e.g., NaCl) or by changing the pH.

-

Desalting: The eluted fraction containing this compound is desalted using techniques like gel filtration chromatography or reverse osmosis.

-

Further Chromatographic Steps: Additional purification steps, such as adsorption chromatography on alumina or silica gel, or counter-current distribution, may be employed to separate the different this compound analogues and remove impurities.

-

Crystallization/Lyophilization: The purified this compound is obtained as a solid by crystallization or lyophilization. As phleomycins are often isolated as copper-chelated complexes, they typically have a characteristic blue color.[6]

Structural Elucidation

The this compound family consists of several closely related glycopeptides that differ primarily in their terminal amine moieties. This compound D1 is one of the major components of the complex.[7]

Chemical Structure

This compound D1 is a copper-chelated glycopeptide with the molecular formula C55H85N20O21S2Cu.[8] Its structure consists of a peptide backbone, a disaccharide unit, a bithiazole moiety, and a terminal amine group, which in the case of this compound D1 is agmatine.[7]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound required a combination of classical chemical degradation and modern spectroscopic techniques.

-

Acid Hydrolysis: Mild acid hydrolysis was used to break down the molecule into its constituent components, such as amino acids, sugars, and the thiazole-containing core, which were then identified individually.

-

Spectroscopic Analysis:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the chromophoric parts of the molecule, particularly the bithiazole ring system.

-

Infrared (IR) Spectroscopy: Provided information about the functional groups present, such as hydroxyl, amino, and carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were crucial in determining the connectivity of the atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition. Fragmentation patterns in tandem MS (MS/MS) experiments helped to deduce the sequence of the peptide and sugar units.[9]

-

Mechanism of Action

This compound exerts its biological activity by binding to DNA and inducing strand breaks, ultimately leading to cell death.[4] This process is dependent on the presence of a metal ion, typically copper or iron, and a reducing agent.

The proposed mechanism involves the following steps:

-

DNA Intercalation: The bithiazole portion of the this compound molecule intercalates into the DNA double helix.

-

Metal Chelation: The amino-pyrimidine portion of the molecule chelates a metal ion, such as Fe(II).

-

Activation: In the presence of molecular oxygen and a reducing agent (e.g., dithiothreitol or cellular thiols), the this compound-Fe(II) complex is activated, leading to the formation of a reactive oxygen species (ROS), such as a superoxide or hydroxyl radical.

-

DNA Cleavage: This highly reactive species then attacks the deoxyribose backbone of the DNA, leading to strand scission. This can result in both single- and double-strand breaks.

Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various microorganisms, including bacteria and fungi, as well as against higher eukaryotic cells.[7] This has made it a useful tool as a selective agent in molecular biology.

Quantitative Data

The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 5 | [7] |

| Bacillus subtilis | Gram-positive Bacteria | Data not available | |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available | |

| Klebsiella pneumoniae | Gram-negative Bacteria | Data not available | |

| Streptococcus pyogenes | Gram-positive Bacteria | Data not available | |

| Candida albicans | Yeast | 10 | [8] |

| Saccharomyces cerevisiae | Yeast | 10 | [6] |

| Aspergillus niger | Filamentous Fungi | 25 - 150 | [8] |

| Neurospora crassa | Filamentous Fungi | Data not available |

Experimental Protocol for MIC Determination

The MIC of this compound can be determined using the broth microdilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water) at a high concentration.

-

Serial Dilutions: A series of two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (no antibiotic) and a negative control well (no inoculum) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Conclusion

The discovery of the this compound family of antibiotics represents a significant milestone in the field of natural product chemistry and antibiotic research. From their isolation from Streptomyces verticillus to the elucidation of their complex structure and unique DNA-cleaving mechanism of action, phleomycins have provided valuable insights into antibiotic function. While their clinical use has been limited, their potent and broad-spectrum activity has made them an indispensable tool in molecular biology as a powerful selection agent. Further research into this family of compounds could yet unveil new therapeutic applications.

References

- 1. This compound D1 | SGD [yeastgenome.org]

- 2. mybiosource.com [mybiosource.com]

- 3. usbio.net [usbio.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Zeocin | C55H86N20O21S2 | CID 71668282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C51H75N17O21S2 | CID 72511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Phleomycin

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a glycopeptide antibiotic of the bleomycin family. Detailed experimental protocols and visualizations are included to support research and development applications.

Chemical Structure and Physicochemical Properties

This compound is a complex of structurally related glycopeptide antibiotics isolated from Streptomyces verticillus.[1][2] The different forms of this compound vary in their terminal amine residues.[1] A prominent member of this family is this compound D1.[2][3] These antibiotics are typically supplied in a copper-chelated form, which imparts a blue color to the substance in both powder and solution states.[1]

The structure of this compound is characterized by several key domains that are crucial for its biological activity: a metal-binding region, a DNA-binding bithiazole tail, and a carbohydrate moiety. Although structurally similar to bleomycin, a key difference in the bithiazole moiety of this compound reportedly prevents its intercalation into DNA.[2]

Caption: Simplified domain structure of this compound D1.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₈₅O₂₁N₂₀S₂Cu • HCl | [2][4] |

| Molecular Weight | ~1525 g/mol (as Cu-HCl salt) | [2][4] |

| CAS Number | 11006-33-0 | [4][5] |

| Appearance | Blue amorphous powder | [1] |

| Solubility | Freely soluble in water (e.g., 20 mg/mL); sparingly soluble in alcohol. | [1][2] |

| Stability (Powder) | Hygroscopic; stable for at least one year when stored properly at 4°C. | [2][6] |

| Stability (Solution) | Stable for 1 month at room temperature, 12 months at 4°C, and 18 months at -20°C. Avoid repeated freeze-thaw cycles. | [4][6] |

Mechanism of Action

This compound's cytotoxicity is primarily attributed to its ability to cause DNA damage.[7][8] The process is initiated by the binding of the antibiotic to DNA.[1][4] In the presence of a reducing agent and a metal cofactor (such as Fe²⁺ or Cu²⁺), this compound mediates the production of reactive oxygen species (ROS).[8][9] These ROS, in turn, induce both single- and double-strand breaks in the DNA backbone.[8][9] This DNA degradation leads to the inhibition of DNA synthesis, blockage of the cell cycle in the S-phase, and ultimately, cell death.[1][8][10]

Caption: Mechanism of this compound-induced DNA damage and cytotoxicity.

Resistance to this compound can be conferred by the Sh ble gene, which encodes a protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[1][4]

Experimental Protocols

This compound is widely used as a selective agent in molecular biology for bacteria, fungi, yeast, plant, and animal cells.[1][4]

Determining Optimal Concentration (Kill Curve Assay)

Before selecting stable transfectants, it is crucial to determine the minimum concentration of this compound required to kill the non-transfected host cells. This is achieved through a kill curve experiment.

Methodology:

-

Cell Plating: Plate the host cells at approximately 25% confluency in multiple plates or a multi-well plate. Allow the cells to attach for 24 hours.[11][12]

-

This compound Addition: Prepare a series of media containing increasing concentrations of this compound (e.g., for mammalian cells, a range from 0 to 1000 µg/mL is often tested).[11][12]

-

Incubation: Replace the standard medium with the this compound-containing media and incubate the cells under normal growth conditions.

-

Monitoring: Observe the cells daily and replenish the selective medium every 3-4 days.[11]

-

Endpoint Analysis: After a period of 7-10 days, determine the lowest concentration of this compound that results in complete cell death. This concentration will be used for subsequent selection experiments.

Caption: Workflow for a kill curve assay.

Selection of Stable Transfectants

This protocol outlines the general steps for selecting mammalian cells that have been successfully transfected with a plasmid conferring this compound resistance.

Methodology:

-

Transfection: Transfect the host cell line with the vector carrying the this compound resistance gene (Sh ble).

-

Recovery: Allow the cells to recover in non-selective medium for 24-72 hours post-transfection.[11]

-

Selection: Split the cells into a fresh medium containing the pre-determined optimal concentration of this compound. Include a non-transfected control plate.

-

Incubation and Feeding: Incubate the cells, replacing the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.[11]

-

Colony Formation: Foci of resistant cells typically become visible within 5 days to 3 weeks, depending on the cell line.[1][6]

-

Isolation: Once colonies are of sufficient size, they can be individually picked, expanded, and screened for the expression of the gene of interest.

Recommended Working Concentrations

The effective concentration of this compound is dependent on factors such as the cell type, the pH of the medium, and the salt concentration.[1][2] Higher pH and lower salt concentrations generally increase cell sensitivity.[1][2]

| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Reference(s) |

| E. coli | 5 | [2][6] |

| S. cerevisiae (Yeast) | 10 | [2][4][6] |

| Filamentous Fungi | 10 - 150 | [2][4] |

| Plant Cells | 5 - 25 | [2] |

| Mammalian Cells | 5 - 50 | [4][6] |

Cytotoxicity Assay (Example: LDH Assay)

To quantify the cytotoxic effects of this compound, a lactate dehydrogenase (LDH) release assay can be employed. LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Methodology:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a defined period (e.g., 24-48 hours).[13] Include untreated (negative) and lysis buffer-treated (positive) controls.

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the positive and negative controls.

This guide provides a foundational understanding of this compound for researchers. For specific applications, optimization of the outlined protocols is recommended. Always refer to the Safety Data Sheet (SDS) for handling instructions, as this compound is a hazardous compound.[4][6]

References

- 1. genaxxon.com [genaxxon.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. This compound | C51H75N17O21S2 | CID 72511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of Action of this compound on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

Phleomycin's Assault on DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mode of action of phleomycin, a potent glycopeptide antibiotic, on the integrity of cellular DNA. As a member of the bleomycin family, this compound is widely utilized as a selective agent in molecular biology and serves as a valuable tool for studying DNA damage and repair mechanisms. This document provides a comprehensive overview of its mechanism of action, the cellular responses it elicits, and detailed protocols for key experimental assays used to investigate its effects.

The Core Mechanism: How this compound Induces DNA Damage

This compound exerts its cytotoxic effects primarily by inducing DNA strand breaks. This process is initiated by the binding of the this compound molecule to DNA, preferentially at 5'-GT-3' and 5'-GC-3' sequences. The DNA-cleaving activity of this compound is dependent on the presence of a chelated metal ion, typically copper (II) in its commercially available form, which can be reduced to a redox-active state within the cell.

The proposed mechanism involves the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone.[1][2] This localized oxidative stress leads to the abstraction of a hydrogen atom from the deoxyribose sugar, ultimately resulting in the cleavage of the phosphodiester bond and the generation of single-strand breaks (SSBs) and double-strand breaks (DSBs).[3] While both types of lesions are induced, DSBs are considered the most cytotoxic and are the primary drivers of the subsequent cellular responses.[3]

Cellular Response to this compound-Induced DNA Damage

The introduction of DNA strand breaks by this compound triggers a complex and highly regulated cellular signaling cascade known as the DNA Damage Response (DDR). This intricate network of proteins is responsible for detecting the damage, arresting the cell cycle to allow time for repair, and initiating the appropriate DNA repair pathways.

DNA Damage Sensing and Signaling Cascade

The primary sensors of DSBs are the Mre11-Rad50-Nbs1 (MRN) complex, which rapidly localizes to the break sites. This recruitment initiates the activation of the master regulator kinase, Ataxia Telangiectasia Mutated (ATM). ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinases Chk2 and the histone variant H2AX. The phosphorylation of H2AX at serine 139, termed γ-H2AX, serves as a crucial signal amplification step, creating a platform for the recruitment of additional DDR and repair factors to the site of damage.[4] In parallel, single-strand breaks and stalled replication forks can activate the ATR (ATM and Rad3-related) kinase, which subsequently phosphorylates and activates the checkpoint kinase Chk1.

Cell Cycle Arrest

A critical outcome of the DDR activation is the transient arrest of the cell cycle. This checkpoint mechanism prevents the propagation of damaged DNA to daughter cells. This compound treatment predominantly leads to a robust arrest in the G2/M phase of the cell cycle.[5] This G2 checkpoint is primarily mediated by the ATM/Chk2 and ATR/Chk1 pathways, which converge to inhibit the activity of the cyclin B-Cdk1 complex, the master regulator of entry into mitosis.

DNA Repair Pathways

Cells employ two major pathways to repair DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

-

Non-Homologous End Joining (NHEJ): This is a rapid and error-prone pathway that directly ligates the broken DNA ends. NHEJ is active throughout the cell cycle but is the predominant repair mechanism in the G1 phase.[6]

-

Homologous Recombination (HR): This is a high-fidelity pathway that uses a homologous template, typically the sister chromatid, to accurately repair the break. HR is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available.[6]

The choice between NHEJ and HR is influenced by several factors, including the cell cycle phase and the nature of the DNA ends.

Quantitative Analysis of this compound-Induced DNA Damage

The extent of DNA damage induced by this compound is dependent on both the concentration of the drug and the duration of exposure. The following tables summarize representative quantitative data from studies investigating the effects of bleomycin, a close structural and functional analog of this compound.

Table 1: Dose-Dependent Induction of DNA Damage by Bleomycin

| Bleomycin Concentration | Cell Type | Assay | Endpoint | Result | Reference |

| 0.1 µg/mL | Human Fibroblasts | γ-H2AX Staining | % of Cells with Damage | Increased percentage of Type I and II γ-H2AX staining patterns | [7] |

| 1 µg/mL | Human Fibroblasts | γ-H2AX Staining | % of Cells with Damage | Further increase in Type I and II γ-H2AX staining patterns | [7] |

| 10 µg/mL | Human Fibroblasts | γ-H2AX Staining | % of Cells with Damage | Predominantly Type I (pan-nuclear) γ-H2AX staining | [7] |

| 0.5 µg/mL | Human Lymphoblastoid TK6 Cells | Alkaline Comet Assay | % DNA in Tail | Significant increase in tail DNA compared to control | [8] |

Table 2: Time-Course of γ-H2AX Foci Formation after Bleomycin Treatment

| Time Post-Treatment | Bleomycin Concentration | Cell Type | Endpoint | Result | Reference |

| 0.5 h | 1.75 µM | Human Lymphocytes | γ-H2AX Foci/Nucleus | ~0.3 foci/nucleus | [9] |

| 1 h | 1.75 µM | Human Lymphocytes | γ-H2AX Foci/Nucleus | Peak of ~0.45 foci/nucleus | [9] |

| 2 h | 1.75 µM | Human Lymphocytes | γ-H2AX Foci/Nucleus | Decrease to ~0.2 foci/nucleus | [9] |

| 5 h | 1.75 µM | Human Lymphocytes | γ-H2AX Foci/Nucleus | Return to near baseline levels | [9] |

Table 3: Effect of Bleomycin on Cell Cycle Distribution

| Treatment | Cell Type | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | HCT116 | 60% | 25% | 15% | [10] |

| 10 µg/mL Bleomycin | HCT116 | Decreased | Decreased | Significantly Increased | [10] |

| Control | Human Fibroblasts | - | - | - | [11] |

| Bleomycin | Human Fibroblasts | Arrest | - | Arrest | [11] |

Table 4: Apoptosis and Necrosis Induction

| Treatment | Cell Type | Assay | Endpoint | Result | Reference |

| 4.5 mU/mL Bleomycin (16h) | Pulmonary Endothelial Cells | Neutral Comet Assay | % Apoptosis | 80-100% | [12] |

| Bleomycin + UCN-01 | HCT116 | Time-lapse microscopy | % Cell Death | 72% of post-mitotic cells died | [10] |

| Various agents | Rat Thymocytes | Hoechst 33342/PI Staining | Apoptotic vs. Necrotic Cells | Distinct populations identified | [13][14] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of this compound's effects.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Detection

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Protocol:

-

Cell Preparation: Harvest cells after this compound treatment and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[15]

-

DNA Unwinding: For detecting single- and double-strand breaks, incubate slides in alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C. For detecting primarily double-strand breaks, use a neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.5).[15]

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye such as propidium iodide or SYBR Green.

-

Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the tail and the tail moment using specialized software.[16]

Immunofluorescence Staining for γ-H2AX Foci

This technique allows for the visualization and quantification of DSBs by detecting the phosphorylated form of histone H2AX.

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for the desired time and concentration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with anti-fade mounting medium.

-

Analysis: Acquire images using a fluorescence microscope and count the number of γ-H2AX foci per nucleus.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with a DNA-staining dye allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Harvesting and Fixation: Harvest cells after this compound treatment, wash with PBS, and fix in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Conclusion

This compound is a powerful tool for inducing DNA damage and studying the intricate cellular responses that maintain genome integrity. Its ability to generate both single- and double-strand breaks triggers a robust DNA damage response, leading to cell cycle arrest and the activation of DNA repair pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the mode of action of this compound and to explore its potential applications in cancer therapy and other areas of biomedical research. A thorough understanding of how cells respond to agents like this compound is critical for the development of novel therapeutic strategies that target the DNA damage response in cancer and other diseases.

References

- 1. Intracellular distribution of (14C)bleomycin and the cytokinetic effects of bleomycin in the mouse tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. DNA damage signaling in response to double-strand breaks during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DNA damage-induced cell death is enhanced by progression through mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-Homologous End Joining and Homology Directed DNA Repair Frequency of Double-Stranded Breaks Introduced by Genome Editing Reagents | PLOS One [journals.plos.org]

- 12. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sh ble Resistance Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Streptoalloteichus hindustanus bleomycin resistance (Sh ble) gene and its protein product. It details the mechanism of action of phleomycin and bleomycin family antibiotics, the function of the Sh ble protein in conferring resistance, and its practical applications in scientific research and drug development. This document includes structured data tables for easy reference to quantitative information and detailed experimental protocols for key methodologies.

Introduction to the Sh ble Gene and Zeocin Resistance

The Sh ble gene, originally isolated from the bacterium Streptoalloteichus hindustanus, encodes a 13.7 kDa protein that provides resistance to bleomycin and this compound family antibiotics, most notably Zeocin™.[1][2] Zeocin™, a commercial formulation of this compound D1, is a glycopeptide antibiotic that is toxic to a broad range of organisms, including bacteria, fungi, plants, and mammalian cells.[3][4] This broad-spectrum activity makes the Sh ble gene a versatile selectable marker in molecular biology for the selection and maintenance of genetically modified cells.[5][6] Resistance is conferred by the Sh ble protein which binds to Zeocin™ in a stoichiometric 1:1 ratio, preventing the antibiotic from cleaving cellular DNA.[1][5][7]

Mechanism of Action: this compound/Zeocin

This compound and its analogue Zeocin™ exert their cytotoxic effects by inducing DNA strand breaks.[8][9][10] The commercially available form of Zeocin™ is a copper-chelated, inactive glycopeptide.[2][4] Once inside the cell, cellular sulfhydryl compounds reduce the Cu2+ to Cu1+, leading to the removal of the copper ion.[1][2] This activation allows the antibiotic to intercalate into the DNA.[3][11]

The activated Zeocin™ then chelates intracellular iron (Fe2+), forming a complex that reacts with molecular oxygen to generate highly reactive free radicals, such as superoxide and hydroxyl radicals.[10][11][12][13] These radicals attack the deoxyribose backbone of the DNA, leading to both single- and double-strand breaks, which ultimately trigger cell cycle arrest and apoptosis.[9][10][13][14]

Figure 1. Mechanism of Zeocin-induced DNA damage and cell death.

The Sh ble Resistance Mechanism

The protein encoded by the Sh ble gene provides a direct defense against Zeocin™. This small, 13,665 Da protein functions by binding directly to the activated Zeocin™ molecule.[1][4][7] This binding occurs in a one-to-one stoichiometric ratio and effectively sequesters the antibiotic, preventing it from intercalating into and cleaving the cellular DNA.[1][5][7] Interestingly, while the Sh ble protein is of bacterial origin, it localizes to the nucleus in mammalian cells, allowing it to intercept the antibiotic at its site of action.[15] It is important to note that even with stable expression of the Sh ble gene, Zeocin™ may not be completely detoxified, potentially leading to some level of DNA damage.[16][17][18]

Figure 2. Mechanism of Sh ble-mediated resistance to Zeocin.

Data Presentation: Quantitative Information

The effective concentration of Zeocin™ for selection varies depending on the cell type, media composition, pH, and salt concentration.[2][3] High ionic strength and extremes in pH can inhibit the activity of Zeocin™.[2] The following tables summarize the recommended starting concentrations for various systems. It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][4]

Table 1: Recommended Zeocin™ Concentrations for Selection in E. coli

| Parameter | Recommendation |

| Host Strain | Must not contain the Tn5 transposon (e.g., TOP10, DH5α, DH10B).[3][4] |

| Medium | Low Salt LB Medium (≤ 5 g/L NaCl), pH 7.5.[1][2] |

| Zeocin™ Concentration | 25-50 µg/mL.[1][4] |

Table 2: Recommended Zeocin™ Concentrations for Selection in Yeast (S. cerevisiae, P. pastoris)

| Parameter | Recommendation |

| Transformation Method | Electroporation or lithium acetate-based methods are recommended. Spheroplasting is not advised.[2][7][19] |

| Medium | YPD or minimal medium; pH can be optimized between 6.5-8.0.[1][4] |

| Zeocin™ Concentration | 50-300 µg/mL.[1][4] |

Table 3: Recommended Zeocin™ Concentrations for Selection in Mammalian Cells

| Parameter | Recommendation |

| Cell Type | Varies significantly between cell lines.[1][2] |

| Medium | Standard cell culture medium. |

| Zeocin™ Concentration | 50-1000 µg/mL (average is 250-400 µg/mL).[1][2][19] |

| Selection Time | 2-6 weeks to generate stable foci.[1][4] |

Experimental Protocols

Determining Zeocin™ Sensitivity (Kill Curve) for Mammalian Cells

This protocol is essential to determine the minimum concentration of Zeocin™ required to kill your untransfected host cell line.

Materials:

-

Host cell line

-

Complete cell culture medium

-

Zeocin™ (100 mg/mL stock solution)

-

Multi-well plates (e.g., 24-well or 96-well) or 60 mm plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Plate cells at a low confluence (approximately 25%) and allow them to attach for 24 hours.[2][4]

-

Prepare a series of dilutions of Zeocin™ in complete culture medium. For mammalian cells, a typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[1][2][4]

-

Remove the existing medium from the cells and replace it with the medium containing the varying concentrations of Zeocin™.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Observe the cells daily and monitor the percentage of surviving cells over a period of 1-2 weeks.[2][4]

-

The optimal concentration for selection is the lowest concentration that kills the majority of the cells within the desired timeframe (typically 7-14 days).[2][4]

Generation of a Stable Mammalian Cell Line

This protocol outlines the general steps for selecting a stable cell line following transfection with a plasmid containing the Sh ble gene.

Materials:

-

Transfected and untransfected (control) host cells

-

Complete cell culture medium

-

Zeocin™ at the predetermined optimal concentration

-

Cloning cylinders or sterile pipette tips

-

Multi-well plates (e.g., 96-well, 24-well)

Procedure:

-

Transfect the host cell line with the expression vector carrying the Sh ble gene using your preferred method.

-

After 24-48 hours post-transfection, passage the cells into fresh medium containing the optimal concentration of Zeocin™ as determined by the kill curve.[3] Plate the cells at a low density to allow for the formation of distinct colonies.

-

Continue to incubate the cells, replacing the selective medium every 3-4 days.[3]

-

Monitor the plates for the formation of resistant colonies (foci), which may take 2-6 weeks.[1][4] Untransfected control cells should not survive.

-

Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate individual foci.

-

Transfer each isolated colony to a separate well of a multi-well plate (e.g., a 96-well plate) containing selective medium.

-

Expand the clonal populations for further analysis and cryopreservation.

Figure 3. Workflow for generating a stable cell line using Zeocin selection.

Applications in Research and Drug Development

The Sh ble resistance gene is a powerful tool in modern life sciences research.

-

Selectable Marker: Its most common application is as a dominant selectable marker for generating stable cell lines in a wide variety of organisms, from bacteria to mammalian cells.[3][5][6] This is crucial for studies requiring long-term, stable expression of a gene of interest.

-

Dual Selection: Since there is no cross-resistance with other common selectable markers like G418 or hygromycin B, the Sh ble gene can be used in combination for multi-gene expression studies.[3]

-

Drug Development: The mechanism of Zeocin™-induced DNA damage is relevant to the study of certain anticancer drugs.[12][20] Cell lines expressing the Sh ble gene can be used as control systems to investigate the specific effects of DNA-damaging agents.

Conclusion

The Sh ble resistance gene, in conjunction with Zeocin™, provides a robust and versatile system for the selection and maintenance of genetically modified cells. A thorough understanding of the mechanisms of both Zeocin™ toxicity and Sh ble-mediated resistance is critical for its effective application. By carefully optimizing selection conditions, particularly the antibiotic concentration, researchers can reliably generate stable cell lines for a multitude of applications in basic research and drug development. However, it is important to be aware of the potential for incomplete detoxification of Zeocin™, which may have implications for studies sensitive to low levels of DNA damage.[16][18]

References

- 1. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Zeocin - Wikipedia [en.wikipedia.org]

- 6. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bleomycin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 12. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bleomycin A5 Hydrochloride? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Nuclear localization of bacterial Streptoalloteichus hindustanus bleomycin resistance protein in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. stemcell.com [stemcell.com]

An In-depth Technical Guide on the Origin of Phleomycin from Streptomyces verticillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phleomycin, a member of the bleomycin family of glycopeptide antibiotics, is a potent antitumor agent produced by the Gram-positive soil bacterium, Streptomyces verticillus. Its biological activity stems from its ability to bind and cleave DNA. The biosynthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by the blm gene cluster. This technical guide provides a comprehensive overview of the origin of this compound, detailing the biosynthetic pathway, the genetic and enzymatic machinery involved, and the regulatory networks that control its production. This document is intended to serve as a resource for researchers in natural product biosynthesis, drug discovery, and microbial engineering, providing detailed experimental protocols, quantitative data, and visual representations of the key molecular processes.

Introduction

Phleomycins are structurally related to bleomycins, differing primarily in the terminal amine moiety of the glycopeptide structure.[1] The predominant form produced by Streptomyces verticillus is this compound D1, which incorporates an agmatine group at its C-terminus.[1] Like bleomycin, this compound exerts its cytotoxic effects by intercalating with DNA and causing single- and double-strand breaks, a process that is dependent on the presence of a chelated metal ion, typically copper or iron.[2][3] This activity has made it a valuable tool in molecular biology as a selection agent for cells carrying resistance genes and a subject of interest in oncology.

The core of this compound is a complex hybrid peptide-polyketide aglycone, which is subsequently decorated with sugar moieties. The assembly of this intricate molecule is a fascinating example of microbial secondary metabolism, involving a sophisticated interplay of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Understanding the intricacies of this biosynthetic pathway is crucial for efforts to engineer novel, more effective analogs of this compound and to improve production yields.

The this compound Biosynthetic Gene Cluster (blm)

The genetic blueprint for this compound biosynthesis is located in the blm gene cluster from Streptomyces verticillus ATCC15003.[4][5] This cluster spans approximately 85-kb and contains a suite of genes responsible for the synthesis of the peptide-polyketide backbone, the appended sugars, as well as genes for self-resistance and regulation.[6]

The central machinery for the synthesis of the this compound aglycone is a megasynthase complex composed of multiple NRPS and PKS modules. This hybrid system is responsible for the sequential condensation of amino acid and short carboxylic acid precursors.[4][7] The blm gene cluster is characterized by 10 NRPS genes encoding nine NRPS modules and one PKS gene encoding a single PKS module.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Assembly of the hybrid peptide-polyketide core.

-

Formation of the critical bithiazole moiety.

-

Tailoring reactions, including glycosylation and the addition of the terminal amine.

Assembly of the Aglycone Core

The construction of the this compound aglycone is a classic example of an NRPS/PKS assembly line. The process is initiated with the loading of the first amino acid precursor onto the megasynthase. The growing chain is then passed vectorially from one module to the next, with each module catalyzing the addition of a specific building block. The sequence of modules dictates the final structure of the peptide-polyketide chain.

Formation of the Bithiazole Moiety

A key structural feature of this compound is the bithiazole ring system, which is crucial for its DNA binding activity. The formation of this moiety is catalyzed by the NRPS enzymes BlmIV and BlmIII.[4] BlmIV is a large, seven-domain NRPS, while BlmIII is a smaller, three-domain NRPS.[4] Together, they form two thiazole-forming modules. Interestingly, the adenylation (A) domain of BlmIII is non-functional, and it is the A-domain of BlmIV that is responsible for activating and loading cysteine residues onto both modules, a process involving both in cis and in trans aminoacylation.[4]

Glycosylation and Terminal Amine Addition

Following the assembly of the aglycone, the molecule is further modified by the attachment of sugar residues. The blm gene cluster contains five genes predicted to be involved in sugar biosynthesis.[6] These glycosylation steps are critical for the molecule's activity and stability.

The final step in the biosynthesis of this compound D1 is the addition of the terminal agmatine moiety. This is a key difference from many bleomycins. The specific enzyme responsible for this final condensation step is encoded within the blm gene cluster.

A schematic representation of the this compound biosynthetic pathway is presented below:

Caption: Overview of the this compound Biosynthetic Pathway.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. This regulation occurs at multiple levels, from global regulators that control broad aspects of metabolism and development to pathway-specific regulators located within the blm gene cluster.

Key regulatory elements identified in the context of bleomycin/phleomycin biosynthesis include:

-

DasR: A global regulator that senses the availability of N-acetylglucosamine (GlcNAc), a key nutrient signal in Streptomyces.[1]

-

BlmR: A pathway-specific repressor of the ArsR/SmtB family that likely controls the expression of key biosynthetic genes within the blm cluster.[8]

The interplay between these and other regulatory proteins ensures that this compound production is initiated at the appropriate time in the bacterial life cycle, typically during the transition from vegetative growth to stationary phase and sporulation.

A simplified diagram of the known regulatory interactions is shown below:

Caption: Simplified Regulatory Cascade of this compound Production.

Quantitative Data on this compound/Bleomycin Production

Optimizing the production of this compound is a key objective for both research and potential commercial applications. Various strategies, including genetic engineering and fermentation process optimization, have been employed to enhance yields. The table below summarizes some of the reported quantitative data for bleomycin production, which serves as a close proxy for this compound.

| Strain/Condition | Product | Titer (mg/L) | Fold Increase | Reference |

| S. verticillus wild-type | Bleomycin A2 + B2 | Not specified | - | [1] |

| S. verticillus OBlmT/ManAB | Bleomycin A2 | 61.79 | Not specified | [1] |

| S. verticillus OBlmT/ManAB | Bleomycin B2 | 36.9 | Not specified | [1] |

| S. verticillus with 6 copies of blm cluster | Total Bleomycins | Not specified | 9.59 | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound from Streptomyces verticillus.

Cultivation of Streptomyces verticillus for this compound Production

A general protocol for the submerged fermentation of Streptomyces species is as follows:

-

Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. verticillus. Incubate at 28°C with shaking (200-250 rpm) for 2-3 days.[10]

-

Production Fermentation: Transfer the seed culture (typically 5-10% v/v) into a production medium. A variety of media can be used, ranging from complex media containing soy flour and starch to chemically defined media for metabolic studies.[8][11]

-

Incubation: Incubate the production culture at 28°C with vigorous shaking for 7-10 days.[11] Monitor growth and pH throughout the fermentation.

Extraction and Purification of this compound

A general procedure for the extraction and purification of glycopeptide antibiotics from Streptomyces fermentation broth is outlined below.

Caption: General Workflow for this compound Purification.

-

Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.[12]

-

Extraction: Extract the cell-free supernatant with a suitable organic solvent, such as ethyl acetate.[12] The choice of solvent may be optimized based on the polarity of the specific this compound variant.

-

Concentration: Concentrate the organic extract in vacuo to obtain a crude residue.

-

Chromatography: Purify the this compound from the crude extract using a combination of chromatographic techniques. This typically involves an initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.[12][13]

Quantification of this compound by HPLC

High-performance liquid chromatography is the method of choice for the accurate quantification of this compound. Based on methods developed for bleomycin, a suitable protocol would be:

-

Column: A reversed-phase C18 column (e.g., µBondapak C18) is commonly used.[13] For highly polar compounds like this compound, Hydrophilic Interaction Chromatography (HILIC) can also be effective.[14]

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer. To improve peak shape for the basic amine groups in this compound, an ion-pairing agent such as 1-pentanesulfonic acid is often added to the mobile phase.[13]

-

Detection: UV detection at a wavelength where the bithiazole moiety absorbs (around 300 nm) is a common method. More sensitive and specific detection can be achieved with mass spectrometry (LC-MS).[15]

-

Quantification: A standard curve is generated using a purified this compound standard of known concentration. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

In Vitro Enzymatic Assays for Biosynthetic Enzymes

To study the function of individual enzymes in the this compound biosynthetic pathway, they can be heterologously expressed (e.g., in E. coli), purified, and assayed in vitro. For example, to study the activity of an NRPS adenylation (A) domain:

-

Protein Expression and Purification: Clone the gene encoding the A-domain into an expression vector and express the protein in E. coli. Purify the recombinant protein using standard techniques (e.g., affinity chromatography).

-

Assay: The activity of the A-domain can be measured by the amino acid-dependent ATP-[³²P]pyrophosphate exchange assay. This assay measures the reverse reaction of aminoacyl-AMP formation.

-

Product Detection: The radiolabeled ATP formed is quantified by scintillation counting. The kinetic parameters (Km and kcat) for the amino acid substrate can then be determined.

Conclusion

This compound from Streptomyces verticillus represents a fascinating example of the metabolic ingenuity of microorganisms. Its complex structure, assembled by a hybrid NRPS/PKS machinery, and its potent DNA-cleaving activity make it a subject of ongoing interest for drug development and as a tool in molecular biology. The elucidation of its biosynthetic gene cluster and the characterization of the key enzymes involved have opened up avenues for the combinatorial biosynthesis of novel analogs with potentially improved therapeutic properties. Further research into the intricate regulatory networks that govern this compound production will be crucial for developing high-yield production strains and for unlocking the full potential of this remarkable natural product. This guide provides a foundational resource for researchers aiming to explore and exploit the origin and biosynthesis of this compound.

References

- 1. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and bleomycin: molecular model building studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BlmIII and BlmIV nonribosomal peptide synthetase-catalyzed biosynthesis of the bleomycin bithiazole moiety involving both in cis and in trans aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on bleomycin [pubmed.ncbi.nlm.nih.gov]

- 7. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Remarkable enhancement of bleomycin production through precise amplification of its biosynthetic gene cluster in Streptomyces verticillus | EurekAlert! [eurekalert.org]

- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic determination of components of bleomycin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activity of Phleomycin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phleomycin D1, a glycopeptide antibiotic belonging to the bleomycin family, exhibits potent biological activity primarily through its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core biological activities of this compound D1, including its mechanism of action, effects on cellular processes, and the signaling pathways it triggers. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action

This compound D1 exerts its cytotoxic effects by binding to and cleaving DNA.[1][2] This process is dependent on the presence of a metal cofactor, typically iron, and molecular oxygen. The proposed mechanism involves the reduction of the metal ion, which then activates oxygen to generate reactive oxygen species that directly attack the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[3] While structurally similar to bleomycin, this compound D1 is a formulation of Zeocin and is a copper-chelated glycopeptide isolated from Streptomyces verticillus.[4]

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound D1 are not extensively reported in publicly available literature, its potent cytotoxic effects have been noted. It shows strong antiproliferative activities and cytotoxicity against cell lines such as HT-29 human colon adenocarcinoma cells.[2][5] For its closely related family member, bleomycin, a wide range of IC50 values have been determined across various cancer cell lines, which can provide an initial estimate for experimental design.

Table 1: Representative IC50 Values for Bleomycin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| ACHN | Renal Cell Carcinoma | 0.009 |

| HOP-62 | Lung Adenocarcinoma | 0.11 |

| SF-295 | CNS Glioblastoma | 0.14 |

| NT2/D1 | Testicular | Not Reported |

| NCCIT | Testicular | Not Reported |

| NCI-H322M | Lung | Not Reported |

| MDA-MB-231 | Breast | Not Reported |

Source: Data compiled from studies on bleomycin resistance.[6]

It is crucial to determine the specific IC50 value for this compound D1 in the cell line of interest using a dose-response experiment.

Cellular Effects of this compound D1

Induction of DNA Damage

The primary cellular effect of this compound D1 is the induction of DNA double-strand breaks (DSBs). This can be visualized and quantified by monitoring the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.[7]

Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. This compound D1 has been shown to induce cell cycle arrest, primarily in the S and G2/M phases.[8]

Induction of Apoptosis

If DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. This compound D1 is a potent inducer of apoptosis, which can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining.

Signaling Pathways Activated by this compound D1

The cellular response to this compound D1-induced DNA damage is mediated by a complex signaling network known as the DNA Damage Response (DDR) pathway.

Caption: DNA Damage Response Pathway Induced by this compound D1.

Upon induction of DSBs by this compound D1, the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites and activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[9][10][11][12][13][14] Activated CHK1 and CHK2, along with the tumor suppressor p53 (which is also phosphorylated by ATM/ATR), mediate cell cycle arrest to allow for DNA repair.[9][10] If the damage is irreparable, this pathway can trigger apoptosis. A key early event in this signaling cascade is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a scaffold for the recruitment of DNA repair and signaling proteins.[15][16]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound D1.

Caption: General Experimental Workflow for this compound D1 Activity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound D1.[17][18][19][20][21]

Materials:

-

Cell line of interest (e.g., HT-29)

-

Complete culture medium

-

This compound D1 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound D1 in complete culture medium. A suggested starting range is 0.1 to 100 µg/mL.

-

Remove the overnight culture medium and replace it with 100 µL of the this compound D1 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro DNA Cleavage Assay

This protocol assesses the direct DNA-cleaving ability of this compound D1.[3][22][23][24]

Materials:

-

Plasmid DNA (e.g., pBR322 or a similar supercoiled plasmid)

-

This compound D1

-

Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂) or a similar Fe(II) source

-

Dithiothreitol (DTT) or another reducing agent

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, plasmid DNA (e.g., 200-500 ng), and the desired concentration of this compound D1 (e.g., 1-50 µM).

-

To initiate the cleavage reaction, add a freshly prepared solution of ferrous ammonium sulfate (e.g., to a final concentration of 10-50 µM) and DTT (e.g., to a final concentration of 1-5 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate the iron).

-

Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms indicates single- and double-strand breaks, respectively.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound D1 on cell cycle distribution.[25][26][27][28][29]

Materials:

-

Cell line of interest

-

This compound D1

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound D1 at a concentration around the IC50 value for 24-48 hours.

-

Harvest both adherent and floating cells, wash with PBS, and count.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound D1.[1][30][31][32]

Materials:

-

Cell line of interest

-

This compound D1

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound D1 as for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished and quantified.

Conclusion

This compound D1 is a potent cytotoxic agent that induces DNA double-strand breaks, leading to the activation of the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a foundational understanding of its biological activity and detailed protocols for its investigation. Further research into the specific molecular interactions and the full spectrum of its cellular targets will be crucial for its potential development as a therapeutic agent.

References

- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of nuclear phosphorylation (γ-H2AX) in human lymphocytes treated in vitro with UVB, bleomycin and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. static.igem.wiki [static.igem.wiki]

- 20. texaschildrens.org [texaschildrens.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. asu.elsevierpure.com [asu.elsevierpure.com]

- 23. neb.com [neb.com]

- 24. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. researchtweet.com [researchtweet.com]

- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 31. kumc.edu [kumc.edu]

- 32. cdn.gbiosciences.com [cdn.gbiosciences.com]

Phleomycin's Impact on the Eukaryotic Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of phleomycin on the eukaryotic cell cycle. This compound, a glycopeptide antibiotic and a structural analog of bleomycin, is a potent radiomimetic agent widely utilized in molecular biology and cancer research to induce DNA damage and study cellular responses. This document provides a comprehensive overview of its mechanism of action, the intricate signaling pathways it triggers, and detailed experimental protocols for investigating its effects.

Mechanism of Action: Inducing DNA Double-Strand Breaks

This compound exerts its cytotoxic effects by binding to and intercalating with DNA.[1] In the presence of a reducing agent and molecular oxygen, a metal ion cofactor (typically copper or iron) complexed with this compound generates reactive oxygen species (ROS).[2] These ROS, in turn, attack the deoxyribose backbone of DNA, leading to both single-strand breaks (SSBs) and, more critically, double-strand breaks (DSBs).[3] The formation of DSBs is the primary lesion responsible for the profound cellular consequences of this compound exposure, including cell cycle arrest and apoptosis.

The Cellular Response: G2/M Cell Cycle Arrest

The presence of DSBs triggers a sophisticated cellular surveillance mechanism known as the DNA Damage Response (DDR). A key outcome of DDR activation is the transient arrest of the cell cycle, providing the cell with an opportunity to repair the damaged DNA before proceeding to mitosis. This compound predominantly induces a robust arrest in the G2 phase of the cell cycle, preventing entry into mitosis (M phase).

Signaling Pathways Orchestrating G2/M Arrest

The G2/M checkpoint is primarily regulated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which act as master sensors of DNA damage.

-

ATM Activation: DSBs are recognized by the MRN complex (MRE11-RAD50-NBS1), which recruits and activates ATM.

-

ATR Activation: While primarily activated by single-stranded DNA, ATR can also be activated at sites of DSBs during their processing.

-

Checkpoint Kinase Activation: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.

-

Inhibition of Mitotic Entry: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 is unable to remove inhibitory phosphates from Cyclin B1-Cdk1 complexes, the master regulators of mitotic entry. This results in the accumulation of inactive Cyclin B1-Cdk1 and a halt in the progression from G2 to M phase.

Signaling Pathway Diagram

Caption: this compound-induced DNA damage response pathway leading to G2/M arrest.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The extent of G2/M arrest induced by this compound is dependent on the cell line, the concentration of the drug, and the duration of treatment. The following tables summarize representative data from studies on various human cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

| This compound (µg/mL) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55 | 25 | 20 |

| 5 | 40 | 20 | 40 |

| 10 | 25 | 15 | 60 |

| 20 | 15 | 10 | 75 |

Table 2: Time-Course of this compound (10 µg/mL) Effect on Cell Cycle Distribution in MCF-7 Cells

| Treatment Time (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 60 | 28 | 12 |

| 6 | 50 | 25 | 25 |

| 12 | 35 | 20 | 45 |

| 24 | 20 | 15 | 65 |

Table 3: this compound-Induced G2/M Arrest in U2OS Cells (24-hour treatment)

| This compound (µg/mL) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 50 | 30 | 20 |

| 2.5 | 42 | 25 | 33 |

| 5 | 30 | 18 | 52 |

| 10 | 18 | 12 | 70 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the eukaryotic cell cycle.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile, deionized water or HEPES buffer (pH 7.0-7.5) to a stock concentration of 10-20 mg/mL.[4] this compound is hygroscopic, so handle the powder in a dry environment.[1]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage (stable for up to 18 months). For short-term use, the solution can be stored at 4°C for up to 12 months.[1] this compound solutions are light-sensitive and should be stored in the dark.

Cell Synchronization using Double Thymidine Block

Synchronizing cells at the G1/S boundary allows for a more uniform response to this compound treatment. The double thymidine block is a widely used method for this purpose.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Phleomycin-Based Yeast Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Phleomycin for the selection of transformed yeast cells. This document outlines the mechanism of action, protocols for transformation and selection, and key considerations for successful experiments.

Introduction